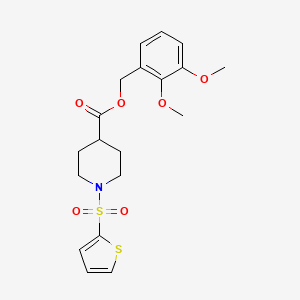![molecular formula C25H30N2O6S B7453040 [2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate](/img/structure/B7453040.png)
[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the class of sulfonamides and is also known as N-(2-(4-(piperidin-1-ylsulfonyl)phenethyl)-3-methylbutanoyl)-2-phenylacetamide.
Mécanisme D'action
The mechanism of action of [2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of certain enzymes and receptors. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the growth of cancer cells by targeting certain receptors.
Biochemical and Physiological Effects:
[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate in lab experiments include its potential for drug development, its ability to inhibit certain enzymes and receptors, and its anti-inflammatory, antitumor, and antimicrobial properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on [2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and microbial infections. Another direction is to study the mechanism of action of this compound in more detail. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective inhibitors of enzymes and receptors.
Méthodes De Synthèse
The synthesis of [2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate involves the reaction of 4-piperidin-1-ylbenzenesulfonamide with 2-bromo-1-(4-(2-oxo-2-phenylethyl)phenyl)ethanone in the presence of a base. The resulting intermediate is then reacted with 3-methyl-2-oxobutanoic acid benzyl ester to yield the final product.
Applications De Recherche Scientifique
[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been investigated for its ability to inhibit certain enzymes and receptors, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
[2-oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6S/c1-18(2)23(26-24(29)20-9-5-3-6-10-20)25(30)33-17-22(28)19-11-13-21(14-12-19)34(31,32)27-15-7-4-8-16-27/h3,5-6,9-14,18,23H,4,7-8,15-17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCGVFDWTOGONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B7452960.png)
![[2-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-[(4-methylsulfanyl-3-nitrophenyl)sulfonylamino]acetate](/img/structure/B7452970.png)
![(E)-N-[(1E)-1-hydroxyimino-1-phenylpropan-2-yl]-3-phenylprop-2-en-1-imine oxide](/img/structure/B7452974.png)
![2-[[4-cyclohexyl-5-[(3-methoxyanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7452977.png)
![[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] (E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7452987.png)
![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7452990.png)
![N'-[2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]-4-nitrobenzohydrazide](/img/structure/B7452994.png)
![5-(3,4-dimethoxyphenyl)-N,N-bis(2-methoxyethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7452998.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 1-benzyl-6-oxopyridazine-3-carboxylate](/img/structure/B7453016.png)
![[1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7453021.png)

![5-[3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-2-(oxolan-2-ylmethylimino)-1,3-thiazol-4-yl]-2-hydroxybenzamide](/img/structure/B7453027.png)
![[1-(4-Acetamidoanilino)-1-oxopropan-2-yl] 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate](/img/structure/B7453028.png)